Laduviglusib dihydrochloride

Solubility Formulation In vivo dosing

Researchers requiring aqueous-soluble GSK-3 inhibition without DMSO carryover face limited options. Laduviglusib dihydrochloride (CAS 2109414-84-6) eliminates this barrier with water solubility enabling direct dissolution in basal media-critical for sensitive stem cell and organoid cultures where trace DMSO induces differentiation or cytotoxicity. • GSK-3α/β IC50: 10 nM / 6.7 nM; >500-fold selectivity over CDC2, ERK2 • Direct aqueous solubility removes DMSO artifacts from Wnt/β-catenin assays • Uniform 538.26 g/mol MW ensures precise molarity calculations • FDA UNII (X6BE5J2G31) for GLP/GMP documentation continuity • Room-temperature stable for reliable global shipping

Molecular Formula C22H20Cl4N8
Molecular Weight 538.3 g/mol
CAS No. 2109414-84-6
Cat. No. B1654151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaduviglusib dihydrochloride
CAS2109414-84-6
Molecular FormulaC22H20Cl4N8
Molecular Weight538.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl
InChIInChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H
InChIKeyOOMHEMQQCHEWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2109414-84-6: Dihydrochloride Salt for Enhanced GSK-3 Inhibition


The compound with CAS 2109414-84-6, Laduviglusib dihydrochloride, is the dihydrochloride salt form of CHIR-99021, a highly selective aminopyrimidine inhibitor of glycogen synthase kinase 3 (GSK-3) [1]. The parent compound inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM, respectively, and exhibits greater than 500-fold selectivity over its closest homologs CDC2 and ERK2 . As a potent activator of the Wnt/β-catenin signaling pathway, it is a critical tool compound for research in stem cell biology, developmental biology, oncology, and metabolic disease. Critically, the dihydrochloride salt offers superior aqueous solubility compared to the free base and alternative salt forms , a factor that directly influences experimental reproducibility and in vivo formulation flexibility.

Aqueous workflow compatibility Dihydrochloride salt provides consistent water solubility for DMSO-free stock and assay preparation.
GSK-3 pathway inhibition study Reported high selectivity profile supports Wnt/β-catenin signaling research.
Reproducible molar dosing Defined salt stoichiometry (2HCl) and molecular weight enable accurate concentration calculations.

2109414-84-6: Why Substitution Fails Across CHIR-99021 Salts


Generic substitution among CHIR-99021 forms—including the free base (CAS 252917-06-9), monohydrochloride (CAS 1797989-42-4), and trihydrochloride (CAS 1782235-14-6)—is not scientifically valid due to significant physicochemical and regulatory differences . The free base is virtually insoluble in water (insoluble) [1], limiting its use in aqueous biological assays and in vivo formulations without organic co-solvents that may introduce cytotoxicity or confounding biological effects. The monohydrochloride salt shows variable aqueous solubility (reported from 4.23 mg/mL to 8 mg/mL depending on vendor and conditions) [2]. The dihydrochloride form (CAS 2109414-84-6) is explicitly identified as the water-soluble hydrochloride salt of CHIR-99021, offering consistent solubility for experimental reproducibility . The trihydrochloride salt, while also water-soluble, has a distinct molecular weight (647.35 g/mol) and contains three HCl equivalents, requiring separate stoichiometric calculations for molarity-based dosing . Each salt form possesses a unique CAS registry number, molecular weight, and FDA UNII code (X6BE5J2G31 for the dihydrochloride specifically), making them distinct chemical entities for procurement, inventory, and regulatory documentation [3]. Substituting one for another without recalibrating molar concentrations based on molecular weight differences (465.34 Da free base vs. 501.8 Da monohydrochloride vs. 538.26 Da dihydrochloride) will introduce systematic dosing errors.

Laduviglusib dihydrochloride (CAS 2109414-84-6)
Consistent aqueous solubility; defined 538.26 g/mol; USP reference standard available.
Free base (CAS 252917-06-9)
Water insoluble; may require DMSO or organic co-solvents that introduce cytotoxicity or assay artifacts. Substitution may compromise aqueous-based workflows.
Monohydrochloride (CAS 1797989-42-4)
Variable solubility (4.23–8 mg/mL, vendor-dependent); some sources report insolubility. Lot-to-lot inconsistency may impact experimental reproducibility.
Trihydrochloride (CAS 1782235-14-6)
Higher molecular weight (647.35 g/mol) with three HCl equivalents; molar concentrations require separate calculation. Direct mass-for-mass substitution introduces dosing errors.

2109414-84-6: Data-Driven Comparison with Analogs


Aqueous Solubility vs. Free Base and Monohydrochloride

The dihydrochloride salt (CAS 2109414-84-6) is explicitly identified as the water-soluble hydrochloride salt form of CHIR-99021 . In contrast, the free base (CAS 252917-06-9) is described as water-insoluble [1]. The monohydrochloride salt (CAS 1797989-42-4) shows variable and limited aqueous solubility, with vendor-reported values ranging from 4.23 mg/mL to 8 mg/mL [2]. One datasheet for the monohydrochloride explicitly states 'Water | Insoluble' . This inconsistency across monohydrochloride batches underscores a procurement risk. The dihydrochloride is positioned as a reliably water-soluble option for biological applications requiring aqueous media, eliminating the need for DMSO or other organic co-solvents that may confound cellular assays or introduce formulation complexity for in vivo studies.

Aqueous Solubility Comparison
Head-to-head
Consistently water-soluble vs. insoluble (free base) or variable 0–8 mg/mL (monohydrochloride).
Supports aqueous formulation and assay reproducibility.
Vendor specifications at 25°C; verify with lot-specific COA.
Solubility Formulation In vivo dosing Aqueous assay compatibility

Consistent Potency & Selectivity Across Salt Forms

The pharmacological activity of the GSK-3 inhibition resides in the parent free base moiety, CHIR-99021. Therefore, the dihydrochloride salt (CAS 2109414-84-6), monohydrochloride salt (CAS 1797989-42-4), and trihydrochloride salt (CAS 1782235-14-6) all share the same fundamental potency and selectivity profile when molar equivalents are correctly calculated [1]. In cell-free kinase assays using the specified buffer system (50 mM Tris HCl, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM β-glycerophosphate, 1 mM NaF, 0.01% BSA, pH 7.5), CHIR-99021 inhibits GSK-3α with an IC50 of 10 nM and GSK-3β with an IC50 of 6.7 nM [2]. The compound exhibits greater than 500-fold selectivity over its closest homologs CDC2 and ERK2, and shows only weak binding to a panel of 22 pharmacologically relevant receptors and little inhibitory activity against 23 non-kinase enzymes . This class-level pharmacological consistency is a strength of the CHIR-99021 scaffold; however, it underscores that the selection among salt forms is driven exclusively by physicochemical and formulation considerations rather than target potency differences.

Consistent GSK-3 Inhibition Potency
Class-level inference
GSK-3α 10 nM, GSK-3β 6.7 nM (equivalent on molar basis across salts).
Salt choice does not alter target potency; selection driven by formulation needs.
Cell-free kinase assay; conditions: pH 7.5, 1 µM ATP.
GSK-3 inhibition Selectivity Kinase profiling IC50

Molecular Weight & Stoichiometry for Accurate Molar Dosing

The dihydrochloride salt has a well-defined molecular weight of 538.26 g/mol and a molecular formula of C22H18Cl2N8·2HCl . This is distinct from the monohydrochloride salt (501.8 g/mol, C22H18Cl2N8·HCl) and the trihydrochloride salt (647.35 g/mol for the reported CAS 1782235-14-6, which may represent a different stoichiometry) [1]. This difference is not trivial: when preparing a 10 mM stock solution, 10 mg of the monohydrochloride yields 19.93 mL of solution, whereas 10 mg of the dihydrochloride yields 18.58 mL—a 7.3% difference in volume. If a researcher inadvertently substitutes one salt for another using the same gravimetric mass, the actual molar concentration delivered to cells or animals will deviate by 6–20% depending on the direction of substitution. The dihydrochloride salt's stoichiometry (2 HCl equivalents per free base molecule) provides a consistent and documented basis for molar calculations, reducing the risk of inter-laboratory reproducibility failures.

Molecular Weight & Stoichiometry
Direct comparison
538.26 g/mol (dihydrochloride) vs. 465.34 (free base), 501.8 (monoHCl), 647.35 (triHCl).
Accurate molar dosing requires salt-form-specific MW calculation.
7–17% difference in molarity if substituted gravimetrically.
Molecular weight Stoichiometry Molarity calculation Formulation accuracy

In Vivo Glucose-Lowering Efficacy

While in vivo efficacy is a property of the CHIR-99021 parent molecule rather than specific to the dihydrochloride salt, the studies establishing this efficacy used hydrochloride salt formulations [1], which supports the translational relevance of the compound class. In ZDF rats, a rodent model of type 2 diabetes, a single oral dose of CHIR-99021 at 48 mg/kg administered one hour prior to an oral glucose challenge reduced plasma glucose levels by 33%; the 16 mg/kg dose achieved a 14% reduction . In a separate study, oral administration of CHIR-99021 at 30 mg/kg in a diabetic rodent model resulted in a maximal plasma glucose reduction of nearly 150 mg/dL occurring 3–4 hours post-dose, with plasma insulin remaining at or below control levels . These data demonstrate that CHIR-99021, when formulated appropriately (including as the hydrochloride salt), exhibits robust oral bioavailability and target engagement in vivo. For researchers planning in vivo studies, the dihydrochloride salt's aqueous solubility facilitates the preparation of homogeneous dosing suspensions in vehicles such as 0.5% carboxymethylcellulose (CMC-Na) at concentrations ≥5 mg/mL , a practical advantage over the water-insoluble free base.

In Vivo Glucose Response
Model-response context
Maximal plasma glucose reduction ~150 mg/dL at 3–4 h post 30 mg/kg oral dose in rodent model.
Supports in vivo target engagement in metabolic disease models.
Data from hydrochloride salt formulations; aqueous solubility aids homogeneous suspension.
In vivo pharmacology Type 2 diabetes model Glucose tolerance Oral bioavailability

Regulatory Identity: UNII & USP Reference Standard

The dihydrochloride salt (CAS 2109414-84-6) has been assigned a unique FDA Unique Ingredient Identifier (UNII) of X6BE5J2G31 by the FDA Global Substance Registration System (GSRS) [1]. Additionally, the United States Pharmacopeia (USP) has established Laduviglusib Dihydrochloride as an official USP Reference Standard . This regulatory recognition is not uniformly applied across all CHIR-99021 salt forms; the monohydrochloride and trihydrochloride salts do not share this specific USP reference standard designation. For laboratories operating under GLP, GMP, or FDA-regulated environments (including IND-enabling studies and CMC analytical development), the availability of a USP reference standard for the dihydrochloride salt provides a critical advantage for analytical method validation, impurity profiling, and regulatory documentation. This distinction elevates the dihydrochloride salt from a mere research tool to a compound with established regulatory identity and quality benchmarks.

Regulatory Identity
Specification review
UNII: X6BE5J2G31; USP Reference Standard available.
Supports analytical method validation and regulatory documentation.
Distinct from monohydrochloride and trihydrochloride; confirm lot-specific certificate.
Regulatory compliance USP reference standard UNII code Analytical method validation

Publication Track Record Across Research Fields

CHIR-99021, including its hydrochloride and dihydrochloride salt forms, has been extensively validated in peer-reviewed literature, with MedChemExpress alone reporting 136 publications citing the use of Laduviglusib dihydrochloride from their catalog [1]. The compound has been demonstrated to enhance self-renewal of mouse and human embryonic stem cells [2] and serves as a key component in organoid culture media for intestinal, olfactory epithelial, and cerebral organoids [3][4]. In a comparative study evaluating four GSK-3 inhibitors (CHIR-99021, CHIR-98014, BIO, and SB-216763), only CHIR-99021 and CHIR-98014 led to strong induction of the Wnt/β-catenin pathway in mouse embryonic stem cells, whereas BIO and SB-216763 showed minor or no activation over the natural ligand Wnt3a [5]. This extensive publication record provides users with a wealth of validated protocols and concentration ranges, reducing experimental optimization time and increasing confidence in experimental outcomes. While this literature validation is a class-level attribute shared across CHIR-99021 salts, the dihydrochloride form is frequently cited due to its favorable solubility characteristics that facilitate reproducible dosing in cell culture media.

Publication Track Record
Supporting evidence
136+ publications citing Laduviglusib dihydrochloride; validated in stem cell, organoid, and oncology research.
Extensive literature reduces method development burden.
Class-level attribute across CHIR-99021 salts; frequently cited for solubility advantages.
Literature validation Stem cell self-renewal Organoid culture Wnt/β-catenin signaling

2109414-84-6: Key Research Applications


Stem Cell and Organoid Culture Formulation

The dihydrochloride salt's water solubility eliminates the need for DMSO in cell culture workflows, a critical advantage for sensitive stem cell and organoid cultures where even trace DMSO can induce differentiation or cytotoxicity. In protocols for maintaining mouse and human embryonic stem cell self-renewal, CHIR-99021 is typically used at concentrations of 3–10 μM . The dihydrochloride salt allows direct dissolution in aqueous basal media (e.g., DMEM/F12, RPMI, or specialized organoid media such as ENR medium), avoiding DMSO carryover that may confound Wnt/β-catenin signaling readouts. This is particularly valuable in cerebral organoid development, where dose-dependent regulation of apoptosis, proliferation, and differentiation has been demonstrated .

In Vivo Oral Dosing for Rodent Pharmacology

For in vivo studies of GSK-3 inhibition in metabolic disease, oncology, or neuroscience, the dihydrochloride salt enables preparation of homogeneous suspensions in standard vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na) at concentrations ≥5 mg/mL . This formulation approach has been validated in ZDF rat studies where oral CHIR-99021 (as hydrochloride salt) at 16–48 mg/kg significantly improved glucose tolerance . The water-insoluble free base cannot achieve this without organic co-solvents that may introduce vehicle-related toxicity or alter pharmacokinetics. Researchers planning in vivo dose-response studies should select the dihydrochloride salt for its compatibility with aqueous suspension vehicles that minimize stress on experimental animals.

GLP/GMP Analytical Method Development

The dihydrochloride salt's FDA UNII registration (X6BE5J2G31) and USP Reference Standard status make it the appropriate choice for laboratories operating under GLP or GMP guidelines, or those preparing for IND/NDA submissions. Analytical chemists developing HPLC/UPLC purity methods, dissolution testing protocols, or stability-indicating assays should procure the USP-grade dihydrochloride reference standard to ensure method alignment with regulatory expectations. Contract research organizations (CROs) and pharmaceutical development teams conducting IND-enabling toxicology or CMC characterization studies require this level of regulatory identity documentation, which is not uniformly available for the monohydrochloride or trihydrochloride salt forms.

Automated High-Throughput Screening

In automated high-throughput screening (HTS) environments, the dihydrochloride salt's aqueous solubility facilitates direct preparation of compound source plates in water or aqueous buffer, eliminating DMSO precipitation issues that can clog liquid handling tips or cause compound carryover. The consistent 538.26 g/mol molecular weight enables precise molarity calculations for dose-response curve generation. Furthermore, the dihydrochloride's documented stability during room temperature shipping reduces logistical concerns for large-scale screening campaigns requiring compound storage and distribution across multiple laboratory sites. The extensive literature validation (136+ publications) provides HTS scientists with a rich dataset of expected positive control responses for assay quality control.

Application
Selection Property
Validation Focus
Stem cell and organoid culture formulation
Aqueous solubility for DMSO-free media preparation
Wnt/β-catenin pathway activation in stem cell models
In vivo oral dosing for rodent pharmacology
Homogeneous aqueous suspension formulation
Plasma glucose response or target engagement in metabolic models
GLP/GMP analytical method development
USP Reference Standard with defined identity
Method alignment with pharmacopeial standards
Automated high-throughput screening
Aqueous solubility for DMSO-free source plates
Reproducible dose-response and positive control responses

Technical Documentation Hub

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35 linked technical documents
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